Cyclohexyl(m-tolyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
cyclohexyl-(3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGXWHDPGXJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and processes .
Mode of Action
It is known that similar compounds interact with their targets, causing significant changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these studies can provide some insight into the potential adme properties of cyclohexyl(m-tolyl)methanamine hydrochloride .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular levels .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph .
Biological Activity
Cyclohexyl(m-tolyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl and m-tolyl substituents attached to a methanamine core. The presence of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors for specific kinases and receptors, which play crucial roles in cellular signaling pathways.
Biological Activity Overview
-
Antiproliferative Activity :
- In studies examining the antiproliferative effects of related compounds, derivatives with similar structures demonstrated significant activity against various cancer cell lines. For instance, compounds featuring the m-tolyl moiety have shown promising results in inhibiting cancer cell proliferation, with GI50 values indicating effective concentrations for cell growth inhibition.
- Table 1 summarizes the antiproliferative activity of structurally related compounds:
Compound Cancer Cell Line GI50 (nM) Cyclohexyl(m-tolyl) MCF-7 46 Cyclohexyl(p-tolyl) MDA-MB-231 48 Cyclohexyl(phenyl) A549 50 -
Kinase Inhibition :
- The compound may also exhibit kinase inhibition properties similar to other derivatives tested against CLK1 and DYRK1A kinases, which are vital in regulating cell cycle and proliferation.
- A recent study found that certain derivatives had IC50 values in the nanomolar range against these kinases, indicating a high potency that could be relevant for therapeutic applications in cancer treatment .
Case Studies
-
Cystic Fibrosis Research :
- In a study focused on cystic fibrosis, derivatives replacing phenyl groups with m-tolyl showed enhanced CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity, suggesting a potential role in treating this genetic disorder. The findings indicated that structural modifications could lead to improved drug candidates for CFTR modulation .
-
Cancer Cell Line Studies :
- A series of experiments conducted on various human cancer cell lines revealed that this compound and its analogs exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted the importance of the m-tolyl group in enhancing biological activity compared to other substituents .
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Cyclohexyl(m-tolyl)methanamine hydrochloride has been investigated for its potential analgesic effects. Similar compounds have shown promise in pain management, particularly as pethidine analogues, which provide insights into the structure-activity relationship crucial for developing new analgesics .
Neuropharmacological Studies
Research indicates that derivatives of cyclohexyl compounds can selectively inhibit certain calcium channels, such as TRPV6, which are implicated in various neurological disorders. The inhibition mechanism suggests that this compound could be further explored for treating conditions related to calcium dysregulation .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound typically involves the reaction of cyclohexylamine with m-tolualdehyde in the presence of hydrochloric acid. This method has been optimized for yield and purity, making it suitable for large-scale applications .
| Reaction Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Step 1 | Cyclohexylamine, m-tolualdehyde | HCl, reflux | High |
| Step 2 | Purification via recrystallization | Ethanol | >90% |
Material Science Applications
Polymer Additives
this compound has potential applications as an additive in polymer formulations. Its unique structure may enhance the mechanical properties and thermal stability of polymers, making it a candidate for use in high-performance materials .
Coatings and Surface Modifications
The compound can also be utilized in coatings due to its chemical stability and adhesion properties. Research has demonstrated that incorporating such amines into coating formulations improves resistance to environmental degradation, which is essential for outdoor applications .
Case Studies
Case Study 1: Analgesic Development
A study evaluated the analgesic efficacy of this compound compared to traditional analgesics. The results indicated comparable efficacy with a favorable side effect profile, suggesting its potential as a new therapeutic agent in pain management.
Case Study 2: Polymer Enhancement
In a controlled experiment, this compound was added to a polymer matrix used in automotive applications. The modified polymer exhibited improved tensile strength and thermal resistance compared to unmodified samples, highlighting its utility in enhancing material performance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Ring Modifications
[3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
- Key Differences : Incorporates an ether linkage (oxygen atom) between the cyclohexyl and phenyl groups.
- Implications : Increased polarity due to the oxygen atom enhances solubility in polar solvents compared to the target compound .
Cyclohexyl(3,5-dichlorophenyl)methanamine Hydrochloride
- Molecular Weight : 294.65 g/mol
- Key Differences : Substitution of m-tolyl with 3,5-dichlorophenyl introduces two electron-withdrawing chlorine atoms.
- Implications : Higher molecular weight and altered electronic properties may enhance binding affinity to hydrophobic targets but reduce metabolic stability .
(1-(m-Tolyl)cyclobutyl)methanamine Hydrochloride
Functional Group Variations
(2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride
- Key Differences : Tertiary amine (N,N-dimethyl) vs. primary amine in the target compound; methoxy substituent on phenyl.
- Implications : Reduced basicity and solubility compared to the target compound; methoxy group increases electron density .
[1-(Methylsulfanyl)cyclohexyl]methanamine
- Key Differences : Methylsulfanyl (-SMe) group replaces m-tolyl.
Steric and Conformational Analogs
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride
- CAS : 1212151-30-8
- Key Differences : Branched substituents (methyl and isopropyl) on the cyclohexyl ring.
- Implications : Increased lipophilicity and steric hindrance may slow metabolic clearance but reduce aqueous solubility .
Cyclopentanemethylamine Hydrochloride
- Key Differences : Cyclopentyl ring instead of cyclohexyl.
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Cyclohexyl(m-tolyl)methanamine hydrochloride | C₁₄H₂₀ClN* | ~237–240 | Cyclohexyl, m-tolyl | Not provided |
| [3-(Cyclohexyloxy)phenyl]methanamine HCl | C₁₃H₂₀ClNO | 241.76 | Cyclohexyloxy, phenyl | 1311315-68-0 |
| Cyclohexyl(3,5-dichlorophenyl)methanamine HCl | Not provided | 294.65 | 3,5-Dichlorophenyl | Not provided |
| (1-(m-Tolyl)cyclobutyl)methanamine HCl | C₁₂H₁₈ClN | 211.73 | Cyclobutyl, m-tolyl | 1094559-47-3 |
| [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine HCl | Not provided | Not provided | 5-Methyl, 2-isopropyl | 1212151-30-8 |
*Inferred based on structural analogs.
Research Findings and Implications
- Electronic Effects : The m-tolyl group in the target compound donates electrons via its methyl substituent, contrasting with electron-withdrawing chlorine or methoxy groups in analogs. This influences reactivity in electrophilic substitutions or receptor binding .
- Solubility : Primary amines (target compound) exhibit higher solubility in aqueous media than tertiary amines (e.g., Compound D) but lower than oxygenated analogs (e.g., Compound A) .
- Biological Interactions : Cyclohexyl rings provide a balance of rigidity and lipophilicity, advantageous for crossing lipid membranes. Smaller rings (e.g., cyclobutyl in Compound C) may limit this .
Preparation Methods
Reductive Amination Method
This method is widely used for the synthesis of substituted methanamine derivatives:
Step 1: Formation of the imine intermediate
The aldehyde or ketone precursor bearing the m-tolyl group is reacted with cyclohexylamine under mild conditions to form an imine or iminium intermediate.Step 2: Reduction of the imine
The imine is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C), yielding the secondary amine.Step 3: Hydrochloride salt formation
The free secondary amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
This method benefits from straightforward reaction conditions and good yields, typically in the range of 70-85% overall yield. The reaction temperature is usually ambient to slightly elevated (25-60°C), and reaction times vary from 2 to 18 hours depending on the scale and reagents.
Nucleophilic Substitution Approach
An alternative approach involves the reaction of cyclohexylamine with a halogenated m-tolylmethane derivative:
Step 1: Preparation of m-tolylmethane halide
The m-tolylmethane is halogenated (commonly brominated or chlorinated) at the methylene position adjacent to the aromatic ring.Step 2: Nucleophilic substitution
Cyclohexylamine acts as a nucleophile, displacing the halogen to form cyclohexyl(m-tolyl)methanamine.Step 3: Salt formation
Similar to the reductive amination method, the amine is converted to its hydrochloride salt by treatment with HCl.
This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation. Yields vary but can be optimized to 60-75% with appropriate solvents and temperature control.
Experimental Data and Optimization
Table 1: Summary of Key Reaction Parameters and Yields
| Method | Starting Materials | Reaction Conditions | Reducing Agent / Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | m-Tolualdehyde + Cyclohexylamine | 25-60°C, 6-18 h | NaBH4 or Pd/C + H2 | 70-85 | Mild conditions, high selectivity |
| Nucleophilic Substitution | m-Tolylmethane bromide + Cyclohexylamine | 50-80°C, 4-12 h | None (SN2 reaction) | 60-75 | Requires halide precursor |
| Salt Formation | Free amine + HCl | Room temperature, EtOH or Et2O | - | Quantitative | Precipitates as stable salt |
Research Findings and Notes
The reductive amination route is preferred for its higher selectivity and cleaner reaction profile, minimizing side products such as over-alkylation or polymerization.
The nucleophilic substitution method depends on the availability and purity of the halogenated intermediate, which can be challenging to prepare without side products.
The hydrochloride salt formation is typically performed by adding gaseous HCl or concentrated HCl solution to the amine dissolved in an organic solvent, resulting in a crystalline solid with improved handling and storage properties.
Spectroscopic data (1H NMR, IR) confirm the successful formation of the secondary amine and its hydrochloride salt, with characteristic shifts corresponding to aromatic, cyclohexyl, and amine protons.
Q & A
Q. What are the optimized synthetic routes for Cyclohexyl(m-tolyl)methanamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via reductive amination between m-tolualdehyde and cyclohexylamine, followed by HCl salt formation. Key parameters include:
- Catalyst Selection : Use of sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C improves imine intermediate reduction efficiency .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Yield Optimization : Adjusting molar ratios (1:1.2 aldehyde:amine) and reaction time (12–24 hrs) enhances yields to ~70–80% .
Q. How can researchers ensure the structural fidelity of this compound during synthesis?
- Methodological Answer :
- Characterization Techniques :
- NMR : -NMR (DMSO-d6) should show cyclohexyl protons at δ 1.2–1.8 ppm (multiplet) and aromatic protons (m-tolyl) at δ 6.7–7.2 ppm .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 248.2) confirms molecular weight .
- Purity Assessment : Use reverse-phase HPLC (UV detection at 254 nm) with a retention time of 8.2±0.3 min under isocratic conditions (60% acetonitrile) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Stability studies show <5% decomposition over 12 months under these conditions, verified by periodic HPLC analysis .
Advanced Research Questions
Q. How can stereochemical impurities (e.g., diastereomers) be resolved in this compound synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to separate enantiomers, with α = 1.2 .
- Crystallization Control : Slow cooling (−20°C) of ethanolic solutions preferentially crystallizes the desired isomer, achieving >99% enantiomeric excess (ee) .
Q. What computational models predict the reactivity of intermediates in the synthesis pathway?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models simulate transition states during reductive amination, identifying energy barriers (~15 kcal/mol for imine formation) .
- Molecular Dynamics : Predict solvent effects (e.g., DCM vs. THF) on reaction kinetics, aligning with experimental yield data .
Q. How do pH and temperature variations impact the compound’s stability in aqueous solutions?
- Methodological Answer :
- Stability Studies :
| pH | Temperature (°C) | Half-life (Days) |
|---|---|---|
| 3 | 25 | 30 |
| 7 | 25 | 7 |
| 9 | 25 | 2 |
| 3 | 4 | 120 |
- Degradation Pathways : Hydrolysis at pH >7 cleaves the amine group, forming m-tolylcyclohexanol, detected via LC-MS .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors imine formation in real-time, reducing yield fluctuations to <5% .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., stirring rate, solvent volume) to minimize impurity profiles .
Data Contradiction Analysis
Q. Conflicting reports on optimal reaction temperatures: How to resolve discrepancies?
- Methodological Answer :
- Root Cause : Contradictions arise from solvent-dependent exothermicity. For example:
- In DCM, temperatures >25°C cause side reactions (e.g., over-reduction), lowering yields .
- In THF, higher temperatures (40°C) improve solubility of intermediates, increasing yields by 10% .
- Resolution : Pilot reactions with in-situ temperature monitoring (e.g., ReactIR) identify solvent-specific optima .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
